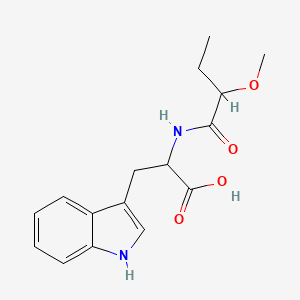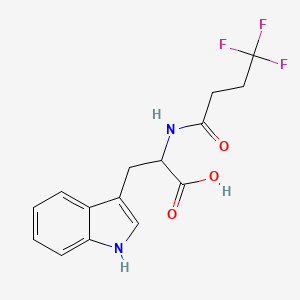![molecular formula C18H20N2O3 B6662332 3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid](/img/structure/B6662332.png)
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid is a complex organic compound that features an indole ring, a cyclopentene ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the cyclopentene ring and the propanoic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the cyclopentene ring and has different chemical properties.
2-(1H-indol-3-yl)acetic acid: Similar indole structure but with an acetic acid moiety instead of propanoic acid.
3-(1H-indol-3-yl)-2-aminopropanoic acid: Contains an amino group instead of the cyclopentene ring.
Uniqueness
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid is unique due to the presence of both the indole ring and the cyclopentene ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-5-4-7-13(11)17(21)20-16(18(22)23)9-12-10-19-15-8-3-2-6-14(12)15/h2-3,6,8,10,16,19H,4-5,7,9H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAXBWHNPYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-2-[[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]propanoic acid](/img/structure/B6662252.png)
![2-Methyl-2-[[1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]propanoic acid](/img/structure/B6662259.png)
![3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B6662271.png)
![2-[(4-Chlorophenyl)methyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662273.png)
![4-Propan-2-yloxy-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid](/img/structure/B6662289.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid](/img/structure/B6662294.png)
![2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662309.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid](/img/structure/B6662313.png)
![2-[(2-ethylsulfonylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B6662316.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)

![2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662337.png)

![2-(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)-2-phenylbutanoic acid](/img/structure/B6662345.png)
